An In-Depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid , a specialized organoboron compound, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a methoxy and a trifluoromethyl group ortho to the boronic acid moiety, imparts distinct chemical properties that are of considerable interest in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.
Core Chemical Properties
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid (CAS RN: 1310384-19-0) is a solid organic compound with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol .[1][2][3][4] Purity levels for commercially available batches are typically greater than 95% or 98%.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1310384-19-0 | [2] |
| Molecular Formula | C₈H₈BF₃O₃ | [3] |
| Molecular Weight | 219.95 g/mol | [1] |
| Physical Form | Solid | - |
| Purity | >95% or 98% | [1][2] |
| InChI | InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | - |
| InChIKey | NCTLQYZNASYUIW-UHFFFAOYSA-N | - |
| SMILES | COC1=C(B(O)O)C=CC=C1C(F)(F)F | - |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is not widely published, the general synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide (e.g., 1-bromo-2-methoxy-6-(trifluoromethyl)benzene) with an organolithium reagent followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis.[5]
The reactivity of this compound is largely dictated by the boronic acid functional group and the electronic effects of the methoxy and trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group can influence the Lewis acidity of the boron atom and the reactivity of the molecule in cross-coupling reactions.
Applications in Organic Synthesis
The primary application of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common scaffolds in pharmaceuticals and advanced materials.[7][8]
The presence of the ortho-methoxy and -trifluoromethyl groups can introduce steric hindrance and unique electronic properties, which can be exploited to achieve specific selectivities and functionalities in the coupled products.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 equiv), (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling
A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Potential Biological Activity
While specific biological studies on (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid are not extensively documented, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry.[8][9] Boronic acids are known to interact with diols, a feature that has been exploited in the design of sensors for carbohydrates and as inhibitors of certain enzymes.[10]
The trifluoromethyl group is a common substituent in many pharmaceuticals, often enhancing metabolic stability and binding affinity.[11] Therefore, derivatives of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid could be valuable candidates for screening in various biological assays, particularly in the context of enzyme inhibition or as probes for biological systems.[12][13]
Safety and Handling
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is a valuable synthetic intermediate with promising applications in organic synthesis and potentially in drug discovery. Its unique structural features offer opportunities for the creation of novel and complex molecules. Further research into its specific reactivity, physical properties, and biological activity is warranted to fully unlock its potential in various scientific disciplines.
References
- 1. 1310384-19-0|2-Methoxy-6-(trifluoromethyl)phenyl boronic acid: In Stock [parkwayscientific.com]
- 2. proactivemr.com [proactivemr.com]
- 3. 2-METHOXY-6-(TRIFLUOROMETHYL) PHENYLBORONIC ACID | 1310384-19-0 [sigmaaldrich.com]
- 4. 1310384-19-0 Cas No. | 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs | MDPI [mdpi.com]

